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L-TRYPTOPHAN (INDOLE-D5)

Cat. No.: B1579968
M. Wt: 209.26
Attention: For research use only. Not for human or veterinary use.
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Description

L-TRYPTOPHAN (INDOLE-D5) is a useful research compound. Molecular weight is 209.26. The purity is usually 98%.
BenchChem offers high-quality L-TRYPTOPHAN (INDOLE-D5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TRYPTOPHAN (INDOLE-D5) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

209.26

Purity

98%

Origin of Product

United States

Foundational Principles of Stable Isotope Labeling in Biochemical Research

Theoretical Underpinnings of Deuterium (B1214612) as a Stable Isotope Tracer

Deuterium (²H or D), a stable isotope of hydrogen, serves as a fundamental tool in tracer studies. wikipedia.orgresearchgate.net Unlike the most common hydrogen isotope, protium (B1232500) (¹H), the deuterium nucleus contains both a proton and a neutron, making it approximately twice as heavy. researchgate.netmpg.de This significant mass difference, the largest between any pair of stable isotopes for an element, is central to its utility. nih.gov

Deuterium is a stable, non-radioactive isotope, which allows for its safe use in a wide range of biological investigations. wikipedia.orgnih.gov Its chemical behavior is very similar to that of protium, meaning that deuterated compounds generally maintain the biochemical activity and selectivity of their unlabeled counterparts. wikipedia.org This allows them to be recognized by enzymes and participate in metabolic reactions in a predictable manner.

The key to deuterium's power as a tracer lies in two main principles:

Mass-Based Detection: The increased mass of a deuterated molecule allows it to be distinguished from its natural, lighter version using mass spectrometry (MS). wikipedia.orgresearchgate.net This technique separates ions based on their mass-to-charge ratio (m/z), making it possible to quantify the abundance of both the labeled (heavy) and unlabeled (light) forms of a compound in a biological sample. nih.gov

The Kinetic Isotope Effect (KIE): The rate of a chemical reaction can change when an atom in a reactant is replaced with one of its isotopes. This phenomenon is known as the kinetic isotope effect. nih.gov Because the bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, more energy is required to break it. nih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.gov This effect is particularly pronounced for deuterium due to the twofold mass difference with protium. nih.gov Researchers can exploit the KIE to determine whether a specific C-H bond is broken during the rate-determining step of a reaction, providing critical insights into enzymatic mechanisms. britannica.comnih.gov

Strategic Importance of Indole-d5 Labeling for Tryptophan Research

L-Tryptophan (indole-d5), a form of the essential amino acid L-tryptophan where the five hydrogen atoms on the indole (B1671886) ring are replaced with deuterium, is a strategically vital tool for metabolic research. Its primary application is as an internal standard for quantification using isotope dilution mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netrsc.org

The strategic value of placing the five deuterium atoms on the indole ring is twofold. First, the indole ring is a stable part of the molecule that is conserved during the initial and rate-limiting step of its major catabolic route, the kynurenine (B1673888) pathway. rsc.org Tryptophan is converted to N-formyl-kynurenine and then to kynurenine, but the core ring structure (which becomes part of kynurenine) remains intact. mpg.dersc.org This ensures that the mass difference between the labeled standard and the unlabeled analyte is maintained through the initial metabolic steps being studied. Second, a mass shift of +5 Daltons (Da) provides a clear and unambiguous signal separation in the mass spectrometer, far from the natural isotopic distribution of the unlabeled compound, which minimizes signal overlap and interference. nih.gov

In a typical LC-MS/MS experiment, a known quantity of L-Tryptophan (indole-d5) is added to a biological sample (e.g., plasma or tissue extract) at the beginning of sample preparation. nih.govrsc.org This "spiked" sample is then processed, and the analytes are separated by liquid chromatography before being ionized and detected by the mass spectrometer. Because the deuterated internal standard has virtually identical chemical and physical properties to the natural tryptophan (e.g., solubility, extraction efficiency, and chromatographic retention time), any loss of analyte during the procedure will be mirrored by a proportional loss of the standard. azolifesciences.com

By measuring the ratio of the signal from the natural analyte to the signal from the known amount of the internal standard, researchers can accurately calculate the absolute concentration of tryptophan and its metabolites in the original sample. This isotope dilution technique corrects for variations in sample extraction and matrix effects, leading to highly precise and reliable quantification. rsc.orgchromatographyonline.com This approach is crucial for studying perturbations in the kynurenine pathway, which is implicated in numerous physiological and pathological processes. mpg.dersc.org

The table below illustrates the mass transitions commonly used in LC-MS/MS methods to quantify unlabeled L-tryptophan and its metabolite kynurenine, alongside their indole-d5 labeled internal standards. The "Parent Ion (m/z)" represents the mass-to-charge ratio of the intact molecule, while the "Fragment Ion (m/z)" is a specific piece of the molecule generated and detected after collision-induced dissociation in the mass spectrometer, which adds another layer of specificity to the measurement.

CompoundParent Ion (m/z)Fragment Ion (m/z)Mass Shift
L-Tryptophan205146N/A
L-Tryptophan (indole-d5)210150+5
L-Kynurenine209146N/A
L-Kynurenine (derived from d5-Trp)214151+5
Data sourced from a study on kynurenine pathway metabolites. rsc.org

Historical Context and Evolution of Isotopic Tracing Methodologies in Metabolomics and Proteomics

The concept of using isotopes as tracers to unravel the complexities of metabolism dates back to the 1930s and is largely credited to the pioneering work of Rudolf Schoenheimer and his colleagues at Columbia University. wikipedia.orgbritannica.comresearchgate.net Following Harold Urey's discovery of deuterium in 1931, Schoenheimer and David Rittenberg ingeniously applied it to the study of fat and cholesterol metabolism. researchgate.net By feeding mice fatty acids labeled with deuterium, they were able to trace the "tagged" molecules and demonstrate that body constituents, once thought to be static, were in a constant state of flux and renewal. nih.govresearchgate.net This work, later expanded to include the stable isotope nitrogen-15 (B135050) to trace amino acids and proteins, fundamentally shifted the scientific understanding of metabolism from a static to a dynamic process and laid the foundation of modern biochemistry. nih.govresearchgate.net

The evolution of isotopic tracing is intrinsically linked to advances in analytical technology, primarily mass spectrometry. nih.gov Early mass spectrometers, developed by figures like J.J. Thomson and F.W. Aston, were the instruments that first identified the existence of isotopes. nih.gov However, their application to complex biological samples was limited. The development of Gas Chromatography-Mass Spectrometry (GC-MS) significantly broadened the scope of stable isotope applications. researchgate.net

A revolutionary leap occurred in the late 1980s with the development of "soft ionization" techniques, namely Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). azolifesciences.comresearchgate.net These methods allowed for the ionization of large, non-volatile, and fragile biomolecules like peptides and proteins without fragmenting them, a feat previously impossible. azolifesciences.com This breakthrough opened the door for the application of mass spectrometry to the fields of proteomics (the large-scale study of proteins) and metabolomics (the comprehensive study of metabolites).

The coupling of these ionization sources with high-resolution mass analyzers (such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance) and advanced separation techniques like Liquid Chromatography (LC) has driven the explosive growth of these fields. mpg.demdpi.com Modern LC-MS/MS platforms can now identify and quantify thousands of proteins or metabolites from a single sample with remarkable sensitivity and accuracy. nih.govmdpi.com Isotope dilution methods, using stable isotope-labeled internal standards like L-Tryptophan (indole-d5), have become the gold standard for achieving precise quantification in these complex biological matrices, representing a direct evolution of the principles first established by Schoenheimer nearly a century ago. azolifesciences.commdpi.com

Synthetic Methodologies and Isotopic Integrity of L Tryptophan Indole D5

Chemical Synthesis Approaches for Deuterated Indole (B1671886) Ring Incorporation

Chemical synthesis provides robust methods for introducing deuterium (B1214612) atoms into the indole ring of tryptophan. Acid-catalyzed hydrogen-deuterium exchange reactions are a primary approach, offering a direct and efficient means of deuteration.

Acid-Catalyzed Hydrogen-Deuterium Exchange Reactions

Acid-catalyzed hydrogen-deuterium (H-D) exchange is an effective method for preparing polydeuterated indole compounds, including L-tryptophan. nih.gov This approach is often more practical than multi-step syntheses that start from smaller, pre-deuterated synthons. nih.gov The reaction typically involves treating the tryptophan substrate with a deuterated acid in a deuterated solvent, which facilitates the exchange of protons on the indole ring with deuterium atoms.

Commonly employed catalytic systems include deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) or deuterated acetic acid (CD₃CO₂D). nih.gov For 3-substituted indoles like L-tryptophan, treatment with 20 wt % D₂SO₄ in CD₃OD at temperatures ranging from 60–90 °C has been shown to be efficient. nih.gov These conditions can lead to high levels of deuterium incorporation, often exceeding 95% average D incorporation at positions C2, C4, C5, C6, and C7 of the indole ring. nih.gov The reaction time can be influenced by factors such as temperature and the presence of other functional groups in the molecule. For instance, the amino group in L-tryptophan can slow down the exchange reaction compared to other indoles. nih.gov

Catalyst/Solvent SystemTemperature (°C)Reaction Time (h)Deuterium IncorporationYield (%)
20 wt % D₂SO₄ in CD₃OD6072>95% (average D)91
20 wt % D₂SO₄ in CD₃OD9020>95% (average D)99

This table presents data on the acid-catalyzed hydrogen-deuterium exchange reaction for the synthesis of deuterated L-tryptophan methyl ester. nih.gov

Stereochemical Considerations in Deuteration Synthesis

A critical aspect of synthesizing L-Tryptophan (Indole-d5) is the preservation of the L-enantiomeric configuration at the α-carbon. The acidic conditions and elevated temperatures used in H-D exchange reactions have the potential to cause racemization, which would result in a mixture of L- and D-tryptophan.

However, studies have shown that under carefully controlled conditions, the optical purity of L-tryptophan can be largely maintained. For example, during an acid-catalyzed H-D exchange reaction, the optical purity of L-tryptophan (starting with >99% enantiomeric excess, ee) was found to be almost preserved, resulting in a product with 98% ee. nih.gov By increasing the reaction temperature to 90 °C, the reaction time was shortened significantly without a reduction in optical purity (>99% ee). nih.gov In contrast, other deuteration methods, such as those involving Pt/C-catalyzed exchange, have been reported to cause significant racemization, yielding a D/L-tryptophan ratio of nearly 1:1. preprints.org Therefore, the choice of synthetic method is crucial for ensuring the stereochemical integrity of the final product.

Enzymatic and Biotechnological Routes for L-Tryptophan (Indole-d5) Production

Enzymatic and biotechnological methods offer a highly specific and stereoselective alternative for the production of L-Tryptophan (Indole-d5). These methods typically utilize the enzyme tryptophan synthase, which catalyzes the final step in the biosynthesis of tryptophan. microbiologyjournal.orgsemanticscholar.org

Tryptophan synthase, often sourced from microorganisms like Escherichia coli or Bacillus licheniformis, facilitates the condensation of indole and L-serine to form L-tryptophan. microbiologyjournal.orgthuenen.denih.gov To produce L-Tryptophan (Indole-d5), commercially available deuterated indole (indole-d5) is used as the substrate in place of unlabeled indole. This enzymatic reaction is highly stereospecific, ensuring the exclusive formation of the L-enantiomer. researchgate.net

The process involves fermenting a strain of bacteria that overproduces tryptophan synthase. thuenen.de The biomass is then harvested and mixed with a solution containing L-serine and deuterated indole. thuenen.de The enzyme, present within the permeabilized bacterial cells, catalyzes the conversion to L-Tryptophan (Indole-d5). thuenen.de This biotechnological approach is advantageous as it operates under mild conditions and avoids the use of harsh chemical reagents, thereby preserving the stereochemistry of the product. The yield of L-tryptophan can be significant, with some optimized processes reporting yields as high as 81%. nih.gov

Analytical Characterization of Isotopic Enrichment and Purity

Mass Spectrometry-Based Verification of Deuterium Atom Percent Enrichment

Mass spectrometry (MS) is a fundamental technique for determining the level of deuterium incorporation in L-Tryptophan (Indole-d5). The introduction of five deuterium atoms results in a mass increase of five Daltons compared to the unlabeled compound. sigmaaldrich.com This mass shift is readily detectable by MS.

Techniques such as thermospray mass spectrometry have been utilized to determine the ratio of deuterated tryptophan ([2H5]tryptophan) to the total tryptophan content in a sample. nih.gov This allows for the calculation of the deuterium atom percent enrichment. High-performance liquid chromatography (HPLC) is often coupled with mass spectrometry (LC-MS) to separate the analyte from any impurities before mass analysis, ensuring accurate quantification of isotopic enrichment. nih.gov The isotopic purity of commercially available L-Tryptophan (Indole-d5) is typically high, often stated as 97-98 atom % D. sigmaaldrich.comisotope.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful application where the incorporation of deuterium is monitored to study protein conformation and dynamics. lcms.czyorku.ca

ParameterValue
Chemical FormulaC₁₁D₅H₇N₂O₂
Molecular Weight209.26
Mass ShiftM+5
Isotopic Purity97-98 atom % D

This table summarizes the key mass spectrometry-related properties of L-Tryptophan (Indole-d5). sigmaaldrich.comisotope.com

Chromatographic Purity Assessment for Research Applications

The utility of L-Tryptophan (indole-d5) in research, particularly as an internal standard for mass spectrometry (MS), is critically dependent on its chemical and isotopic purity. caymanchem.comglpbio.com Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are fundamental for verifying this purity. These techniques are employed to separate the deuterated compound from its unlabeled counterpart, potential isomers, and any impurities that may have arisen during synthesis or storage.

The following table summarizes typical purity specifications for commercially available L-Tryptophan (indole-d5), which are verified using chromatographic and spectrometric techniques.

Table 1: Typical Purity Specifications for L-Tryptophan (indole-d5)

Parameter Specification Source(s)
Isotopic Purity 97 atom % D sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Deuterated Forms (d1-d5) ≥99% caymanchem.com
Chemical Purity (HPLC) >95% - 98% isotope.comlgcstandards.com

Detailed research findings highlight the common methodologies for this assessment. Reversed-phase HPLC is the most prevalent technique, often utilizing octadecyl silica (B1680970) (ODS or C18) columns for effective separation of tryptophan and related compounds. nih.gov The mobile phase typically consists of an aqueous buffer combined with an organic solvent, such as acetonitrile, to facilitate elution. nih.govfrontiersin.org

Detection is most commonly achieved by coupling the HPLC system to a UV detector or, for greater specificity and sensitivity, a mass spectrometer. nih.gov LC-MS analysis is particularly powerful as it not only quantifies chemical impurities but also confirms the mass of the deuterated compound, thereby verifying its isotopic enrichment. nih.gov

A study focused on determining the extent of metabolic incorporation of deuterated tryptophan into proteins illustrates a practical research application of these analytical techniques. nih.gov The methodology involved:

Alkaline hydrolysis of the protein to release the amino acids.

Derivatization of the hydrolysate with phenyl isothiocyanate.

Separation of the derivatized amino acids using reversed-phase liquid chromatography. nih.gov

Analysis of the collected fractions by thermospray mass spectrometry to determine the ratio of deuterated to non-deuterated tryptophan. nih.gov

This process demonstrates how chromatographic separation is an indispensable step in complex biological analyses involving isotopically labeled compounds. The table below outlines typical parameters for an HPLC-based analysis of tryptophan, which are applicable to its deuterated form.

Table 2: Example HPLC Method Parameters for Tryptophan Analysis

Parameter Description / Example Source(s)
Chromatographic System High-Performance Liquid Chromatography (HPLC) nih.govfrontiersin.org
Column Octadecyl silica (ODS, C18), reversed-phase nih.gov
Mobile Phase Gradient elution using an aqueous buffer (e.g., with formic acid or acetate) and an organic modifier (e.g., acetonitrile). nih.govfrontiersin.org
Flow Rate A constant flow rate, for example, 0.500 mL/min. frontiersin.org
Column Temperature Maintained at a steady temperature, for example, 55°C. frontiersin.org
Detection UV Absorbance or Mass Spectrometry (MS) nih.gov

| Internal Standard | L-Tryptophan (indole-d5) is itself used as an internal standard for quantifying unlabeled L-Tryptophan. | caymanchem.comglpbio.com |

The challenges in tryptophan analysis, such as its potential for degradation during sample preparation (e.g., under acidic conditions or oxidation), necessitate careful method development. nih.govfrontiersin.org The use of antioxidants like ascorbic acid during sample hydrolysis has been shown to improve the stability of tryptophan and the accuracy of its quantification. frontiersin.org These considerations are equally important when assessing the purity of L-Tryptophan (indole-d5) to ensure that the observed impurities are genuine and not artifacts of the analytical procedure.

Advanced Analytical Applications of L Tryptophan Indole D5 in Quantitative Biological Research

Role as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled (SIL) compounds, such as L-tryptophan (indole-d5), are considered the gold standard for internal standards in quantitative mass spectrometry. nih.govscispace.com Because they are chemically identical to the analyte of interest, they co-elute during chromatographic separation and experience similar ionization efficiency and matrix effects in the mass spectrometer. crimsonpublishers.comacanthusresearch.com This allows for accurate correction of variations that can occur during sample preparation and analysis. waters.com L-Tryptophan-d5 is specifically used for the quantification of L-tryptophan and its various metabolites in biological samples. caymanchem.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

L-Tryptophan (indole-d5) is frequently employed as an internal standard in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tryptophan and its metabolites in various biological matrices. sigmaaldrich.com These assays are crucial for studying the metabolic pathways of tryptophan, which are implicated in numerous physiological and pathological processes. nih.govresearchgate.net

Validated LC-MS/MS methods utilizing L-tryptophan-d5 have been successfully applied to a range of biological samples, including plasma, serum, cerebrospinal fluid, and tissue homogenates. mdpi.comcreative-proteomics.comnih.gov The use of this internal standard ensures the reliability and reproducibility of the analytical results. nih.gov For instance, a study on the simultaneous quantification of tryptophan and its metabolites in human plasma demonstrated excellent linearity and precision, with the internal standard effectively compensating for any analytical variability. nih.gov

Below is an interactive data table summarizing key validation parameters from a representative LC-MS/MS assay for tryptophan and its metabolites using L-Tryptophan (indole-d5) as an internal standard.

AnalyteLinearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Tryptophan>0.998<11.8<14.387.7-113.3
Kynurenine (B1673888)>0.998<11.8<14.387.7-113.3
Serotonin (B10506)>0.998<11.8<14.387.7-113.3

This data is representative of typical performance and is based on findings from similar validated methods. nih.gov

Applications in Gas Chromatography-Mass Spectrometry (GC-MS) for Tryptophan and Metabolite Quantification

While LC-MS/MS is more commonly used, L-tryptophan (indole-d5) also serves as a valuable internal standard in gas chromatography-mass spectrometry (GC-MS) based methods for the analysis of tryptophan and its metabolites. mdpi.comnih.gov GC-MS often requires derivatization of the analytes to increase their volatility and thermal stability. The use of a stable isotope-labeled internal standard like L-tryptophan-d5 is critical to account for any variability introduced during the derivatization process, as well as during injection and ionization. researchgate.net

Compensation for Matrix Effects and Enhancement of Analytical Precision in Complex Biological Samples

Biological samples such as plasma, urine, and tissue extracts are inherently complex matrices containing a multitude of endogenous compounds. mdpi.com These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement, collectively known as matrix effects. chromatographyonline.com This can significantly impact the accuracy and precision of quantitative analysis. nih.gov

The use of a stable isotope-labeled internal standard like L-tryptophan (indole-d5) is a highly effective strategy to compensate for these matrix effects. waters.comcreative-proteomics.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. mdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to a significant improvement in analytical precision and accuracy. researchgate.net

Methodological Considerations for Trace Analysis and Sensitivity Enhancement

In many biological studies, the concentrations of tryptophan metabolites can be very low, necessitating highly sensitive analytical methods for their detection and quantification. The use of L-tryptophan (indole-d5) as an internal standard is crucial in these trace analysis applications.

To enhance sensitivity, various aspects of the analytical method can be optimized. This includes the sample preparation procedure, chromatographic conditions, and mass spectrometer parameters. For instance, solid-phase extraction can be employed to pre-concentrate the analytes and remove interfering matrix components. Chromatographic separation can be optimized to achieve sharp, narrow peaks, thereby increasing the signal-to-noise ratio. In the mass spectrometer, parameters such as collision energy and fragment ions for multiple reaction monitoring (MRM) are carefully selected to maximize the signal intensity of the target analytes. rsc.org The presence of a reliable internal standard like L-tryptophan-d5 throughout this process ensures that any analyte loss during sample preparation or signal fluctuation during analysis is accurately accounted for.

Application in Biophysical Studies, Including Neutron Scattering

Beyond its primary role in quantitative analysis, L-tryptophan (indole-d5) has applications in biophysical studies, notably in neutron scattering. sigmaaldrich.comsigmaaldrich.com Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules. By selectively replacing hydrogen atoms with deuterium (B1214612), the scattering properties of the molecule are altered. This isotopic labeling strategy, when applied to specific amino acid residues like tryptophan, can provide unique structural and dynamic information that is not accessible with other techniques. uq.edu.au The use of deuterated tryptophan in proteins allows researchers to probe the local environment and dynamics of this important amino acid residue within the protein structure. nih.gov

Mechanistic Investigations of Tryptophan Metabolic Pathways Utilizing Stable Isotope Tracing

Elucidation of Kynurenine (B1673888) Pathway Flux in Preclinical and In Vitro Models

The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for over 95% of its catabolism. nih.gov This pathway produces several neuroactive and immunomodulatory metabolites. researchgate.net Using L-tryptophan (indole-d5), researchers can precisely measure the flow, or flux, of metabolites through this pathway in various experimental models.

The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). frontiersin.orgbiorxiv.org IDO is active in many extrahepatic tissues and is induced by inflammatory signals, while TDO is primarily found in the liver and is regulated by corticosteroids and tryptophan levels. bohrium.com

Stable isotope tracing with L-tryptophan (indole-d5) allows for the direct assessment of the combined activity of these enzymes. When introduced into a system, L-tryptophan (indole-d5) is metabolized alongside its unlabeled counterpart. caymanchem.com The resulting kynurenine will be isotopically labeled, and its concentration can be measured by mass spectrometry. The ratio of labeled kynurenine to labeled tryptophan, often expressed as the kynurenine/tryptophan (KYN/TRP) ratio, serves as a reliable index of IDO and TDO activity. nih.govnih.gov An increase in this ratio indicates an upregulation of the pathway, often associated with inflammatory conditions or stress responses. mdpi.comnih.gov

Table 1: Representative Findings on IDO/TDO Activity Using Stable Isotope Tracing

Experimental ModelConditionKey FindingImplication
Murine macrophage cell lineLipopolysaccharide (LPS) stimulationIncreased conversion of L-tryptophan-d5 to Kynurenine-d4Demonstrates upregulation of IDO activity during an inflammatory response.
Rat primary hepatocytesDexamethasone treatmentElevated Kynurenine-d4/Tryptophan-d5 ratioConfirms glucocorticoid-induced TDO activity and increased pathway flux.
In vivo mouse model of cancerTumor progressionHigher plasma KYN/TRP ratio in tumor-bearing miceIndicates systemic increase in tryptophan catabolism via IDO/TDO in a disease state.

Following its formation, kynurenine sits (B43327) at a crucial branch point and can be metabolized into several downstream products by different enzymes. nih.gov Kynurenine can be converted to anthranilic acid (AA) by kynureninase, to 3-hydroxykynurenine (3-HK) by kynurenine monooxygenase (KMO), or to kynurenic acid (KYNA) by kynurenine aminotransferases. mdpi.com

By tracing the deuterium (B1214612) label from L-tryptophan (indole-d5), researchers can follow the distribution of the isotope into these various branches. For instance, the conversion to kynurenine results in a d4-labeled metabolite, as one deuterium is lost during the oxidative cleavage of the indole (B1671886) ring. This d4 label is then carried forward into metabolites like 3-HK and AA. The use of isotopically labeled internal standards for each metabolite allows for precise and accurate quantification in complex biological samples like plasma or cell culture media. researchgate.net This approach enables a detailed mapping of the pathway's activity, revealing how different physiological or pathological conditions can shift the metabolic flow towards the production of specific neuroprotective or potentially neurotoxic compounds. buchem.commdpi.com

Exploration of Serotonin (B10506) and Melatonin (B1676174) Synthesis Pathways in Preclinical and Cellular Models

While the kynurenine pathway is the major catabolic route, tryptophan also serves as the essential precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. frontiersin.org L-tryptophan (indole-d5) is a critical tool for investigating the dynamics of these pathways.

The synthesis of serotonin begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. nih.gov 5-HTP is then decarboxylated to form serotonin (5-hydroxytryptamine, 5-HT). nih.gov In vivo studies have utilized oral or intravenous administration of L-tryptophan-d5 to measure TPH activity. nih.gov By tracking the appearance of deuterated serotonin (serotonin-d4) and its major metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA-d4), in urine or plasma, researchers can quantify the rate of serotonin synthesis and turnover. nih.gov This method provides a dynamic view of the pathway's response to various stimuli or interventions, offering insights into conditions where serotonin signaling is dysregulated. nih.gov Similarly, the flux through the melatonin synthesis pathway can be traced by measuring the incorporation of the deuterium label into melatonin. invivochem.com

Table 2: Quantifying Serotonin Synthesis with L-Tryptophan-d5

Study TypeMeasurementObservationSignificance
In vivo preclinical (rat model)Urinary serotonin-d4 levels after L-tryptophan-d5 administrationTime-dependent increase in labeled serotonin excretionAllows for the calculation of the in vivo serotonin synthesis rate. nih.gov
Cellular model (melanoma cells)Intracellular melatonin-d4 (B20853) levels after incubation with L-tryptophan-d5Direct evidence of precursor conversion to melatoninConfirms pathway activity and allows for quantification of synthesis in a controlled environment. invivochem.com

Analysis of Microbial Tryptophan Metabolism and Indole Derivative Production

The gut microbiota possesses a wide range of enzymes capable of metabolizing tryptophan into a variety of bioactive compounds that are not produced by the host. nih.govmdpi.com These metabolites, particularly indole and its derivatives, play significant roles in gut homeostasis, immune function, and host-microbe signaling. nih.govnih.gov L-tryptophan (indole-d5) allows for definitive tracing of these microbial metabolic pathways.

Many gut bacteria, including species of Escherichia, Clostridium, and Bacteroides, possess the enzyme tryptophanase, which cleaves tryptophan to produce indole, pyruvate, and ammonia. caymanchem.commdpi.comfrontiersin.org Other microbial pathways convert tryptophan into derivatives such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-lactic acid (ILA). nih.govnih.gov

When a host is administered L-tryptophan (indole-d5), the deuterium atoms on the indole ring are retained during these microbial transformations. medchemexpress.com Consequently, researchers can detect d5-labeled indole, d5-labeled IAA, d5-labeled IPA, and d5-labeled ILA in fecal samples, plasma, or urine. nih.govmdpi.com This isotopic signature confirms that these compounds originate from dietary tryptophan metabolized by the gut microbiota and enables quantification of the production rates of these specific metabolites. hmdb.ca This approach has been instrumental in identifying the bacterial species responsible for producing these compounds and in understanding how diet or antibiotics can alter the metabolic output of the gut microbiome. nih.govmdpi.com

Table 3: Microbial Metabolites Traced with L-Tryptophan (indole-d5)

MetaboliteKey Producing BacteriaBiological RoleTracing Insight
IndoleEscherichia coli, Proteus vulgaris, Bacteroides spp.Inter-bacterial signaling, modulation of host intestinal barrier function. nih.govfrontiersin.orgConfirms microbial origin and quantifies production by tryptophanase-containing bacteria.
Indole-3-acetic Acid (IAA)Clostridium spp., Bacteroides spp., Aspergillus spp.Phytohormone, potential signaling molecule in the gut. nih.govbbrc.innih.govDifferentiates microbial IAA production from host or dietary sources.
Indole-3-propionic Acid (IPA)Clostridium sporogenesPotent antioxidant, neuroprotective agent. nih.govhmdb.caLinks specific bacterial species to the systemic availability of this protective metabolite.
Indole-3-lactic Acid (ILA)Bifidobacterium spp., Lactiplantibacillus plantarumImmunomodulatory, anti-inflammatory effects. nih.govnih.govresearchgate.netDemonstrates the capacity of probiotic bacteria to generate bioactive tryptophan metabolites.

In Vitro and Animal Model Studies of Microbiome-Host Metabolic Interactions

The intricate interplay between the gut microbiome and the host is a focal point of metabolic research. The gut microbiota can metabolize dietary tryptophan into a variety of indole derivatives, which can have profound effects on host physiology, including immune function, gut barrier integrity, and neuroinflammation. The use of L-Tryptophan (indole-D5) in in vitro and animal models allows researchers to trace the conversion of tryptophan by gut bacteria and the subsequent absorption and distribution of these microbially-derived metabolites in the host.

In a typical in vitro study, anaerobic cultures of specific gut bacterial species or complex fecal communities are supplemented with L-Tryptophan (indole-D5). Over time, samples of the culture medium are collected and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the production of deuterated indole metabolites, such as indole-3-acetate (B1200044) (IAA-d4), indole-3-propionate (IPA-d4), and indole-3-lactate (ILA-d4). This approach can reveal the metabolic capabilities of different microbial communities and how factors like diet can influence the production of these bioactive compounds.

Animal model studies, often conducted in germ-free or antibiotic-treated mice colonized with specific bacteria, provide a more complex system to study these interactions. Following oral administration of L-Tryptophan (indole-D5), the appearance of deuterated metabolites can be tracked in various biological compartments, including the intestinal contents, portal and systemic circulation, and different tissues. This allows for the investigation of the absorption, distribution, and host metabolism of gut-derived indole compounds.

Table 1: Illustrative Data from an In Vitro Fermentation of L-Tryptophan (indole-D5) with Human Fecal Microbiota

Time Point (hours)L-Tryptophan (indole-D5) (µM)Indole-3-acetate (indole-D4) (µM)Indole-3-propionate (indole-D4) (µM)
0100.00.00.0
675.212.55.8
1248.928.114.2
2415.745.325.9
482.158.633.7

Investigation of Tryptophan Incorporation into Protein Synthesis and Turnover

L-tryptophan is an indispensable building block for protein synthesis, and its availability can be a rate-limiting factor in this process. The dynamics of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis, adaptation, and response to stimuli. Stable isotope labeling with amino acids, a technique often referred to as dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in in vitro settings, is a powerful method to measure protein turnover rates.

In such studies, cells or animals are provided with L-Tryptophan (indole-D5) for a defined period. This labeled tryptophan is incorporated into newly synthesized proteins. By harvesting cells or tissues at different time points and analyzing the proteome using mass spectrometry, the rate of incorporation of the deuterated tryptophan can be measured. This allows for the calculation of the fractional synthesis rate (FSR) of individual proteins. Conversely, by replacing the labeled tryptophan with its unlabeled counterpart, the rate of disappearance of the deuterated form from proteins can be tracked, providing a measure of the protein degradation rate.

These studies provide valuable insights into how different physiological or pathological conditions affect the turnover of specific proteins or the entire proteome. For example, researchers can investigate the impact of disease states, therapeutic interventions, or nutritional changes on the synthesis and degradation of proteins in various tissues, such as muscle, liver, or brain.

Table 2: Example Data for the Fractional Synthesis Rate (FSR) of Specific Proteins in Mouse Liver after Administration of L-Tryptophan (indole-D5)

ProteinTime Point (hours)L-Tryptophan (indole-D5) Enrichment in Protein (%)Fractional Synthesis Rate (%/hour)
Albumin65.80.97
1211.20.93
2420.50.85
Catalase62.10.35
124.00.33
247.50.31
Cytochrome P450 2E168.91.48
1216.51.38
2429.81.24

Enzymatic and Mechanistic Studies with L Tryptophan Indole D5

Characterization of Tryptophan Decarboxylase (TDC) Activity and Substrate Specificity

Tryptophan decarboxylase (TDC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine, a precursor for the biosynthesis of a wide array of secondary metabolites, including terpenoid indole (B1671886) alkaloids. nih.govresearchgate.net Studies on TDC from various plant species, such as Camptotheca acuminata, have revealed a degree of substrate promiscuity, with the enzyme capable of acting on L-tryptophan derivatives with substitutions on the indole ring, such as hydroxylated and halogenated forms. ed.ac.uk

While extensive research has been conducted on the substrate specificity of TDC with various analogs, specific studies characterizing the activity of TDC with L-Tryptophan (Indole-d5) are not extensively documented in the currently available scientific literature. However, the general acceptance of various substituted tryptophans by TDC suggests that L-Tryptophan (Indole-d5) would likely serve as a substrate. The primary difference lies in the mass of the indole ring, which would be anticipated to have a minimal effect on the binding affinity and catalytic efficiency for the decarboxylation reaction, which occurs at the alpha-carbon of the amino acid side chain.

Investigation of Tryptophan Hydroxylases and other Tryptophan-Modifying Enzymes

The use of deuterated L-tryptophan has been instrumental in elucidating the mechanisms of various tryptophan-modifying enzymes. One of the most well-studied examples is Tryptophan Hydroxylase (TPH), a key enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). wikipedia.org TPH catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612).

Studies utilizing L-tryptophan deuterated at the 5-position of the indole ring (5-²H-tryptophan) have been crucial in understanding the "NIH shift," a chemical rearrangement where a substituent on an aromatic ring migrates during an enzymatic hydroxylation reaction. Research has shown that the deuterium (B1214612) atom at the 5-position migrates to the 4-position during the hydroxylation reaction catalyzed by TPH.

While direct studies specifying the use of L-Tryptophan (Indole-d5) with TPH are not abundant, the principles established with singly deuterated tryptophan isotopologues are directly applicable. The use of fully deuterated indole ring would allow for a more complex analysis of the NIH shift and the potential for multiple deuterium migrations or exchanges.

Other tryptophan-modifying enzymes where L-Tryptophan (Indole-d5) could be a valuable investigative tool include:

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) : These heme-containing enzymes catalyze the oxidative cleavage of the indole ring of tryptophan. ed.ac.uknih.govnih.gov The use of L-Tryptophan (Indole-d5) could help in understanding the mechanism of oxygen activation and insertion into the indole nucleus.

Tryptophanase : This enzyme catalyzes the degradation of L-tryptophan to indole, pyruvate, and ammonia. ichtj.waw.plnih.gov While studies have been conducted with tryptophan deuterated at the alpha-carbon, investigating the reaction with L-Tryptophan (Indole-d5) could provide insights into the electronic effects of the indole ring on the catalytic process.

Tryptophan 2-monooxygenase : This flavoenzyme is involved in the biosynthesis of indole-3-acetic acid in plants. nih.gov Mechanistic studies with L-Tryptophan (Indole-d5) could help to elucidate the role of the indole ring in the oxidative decarboxylation reaction.

Assessment of Kinetic Isotope Effects (KIEs) in Tryptophan Metabolism

Kinetic isotope effects (KIEs) are a powerful tool for investigating enzyme reaction mechanisms. By comparing the reaction rates of a substrate containing a heavy isotope (like deuterium) to its light isotope counterpart (hydrogen), researchers can infer information about the rate-limiting step and the transition state of a reaction.

In the context of L-Tryptophan (Indole-d5), the deuteration of the indole ring can lead to secondary KIEs. These effects are not due to the breaking of a carbon-deuterium bond in the rate-determining step but rather to changes in the vibrational environment of the molecule in the transition state compared to the ground state.

One notable study on tryptophan indole-lyase utilized [α-²H]-L-tryptophan and observed significant primary kinetic isotope effects on the formation of a quinonoid intermediate, indicating that the abstraction of the α-proton is at least partially rate-determining. nih.gov While this study did not use indole-d5 tryptophan, it highlights the utility of KIEs in dissecting the reaction mechanism of tryptophan-metabolizing enzymes.

For enzymes that directly modify the indole ring, such as TPH and TDO, the use of L-Tryptophan (Indole-d5) would be expected to produce more pronounced secondary KIEs. These effects could provide valuable information about the geometry of the active site and the nature of the enzymatic transition state during electrophilic aromatic substitution or oxidative cleavage.

EnzymeDeuterated SubstrateObserved KIEImplication
Tryptophan Indole-lyase[α-²H]-L-tryptophanPrimary KIE on intermediate formationα-proton abstraction is partially rate-determining nih.gov

This table includes data for a related deuterated tryptophan to illustrate the application of KIEs. Specific KIE data for L-Tryptophan (Indole-d5) is limited in the reviewed literature.

Unraveling Reaction Mechanisms through Deuterium Labeling

Deuterium labeling is a cornerstone of mechanistic enzymology. By tracing the fate of deuterium atoms from the substrate to the product, it is possible to deduce the stereochemistry and the pathway of a reaction.

As mentioned previously, the study of the NIH shift in the Tryptophan Hydroxylase reaction is a classic example of the power of deuterium labeling. The migration of deuterium from the C5 to the C4 position of the indole ring provided definitive evidence for a specific cationic intermediate in the hydroxylation mechanism.

In the case of Tryptophan Indole-lyase, studies with [α-²H]-L-tryptophan have provided insights into the proton transfer steps during the formation of intermediates. nih.gov The observation of KIEs on different phases of the pre-steady-state kinetics allowed for a more detailed model of the catalytic cycle to be proposed. nih.gov

The use of L-Tryptophan (Indole-d5) would be particularly insightful for enzymes that catalyze reactions involving the indole ring itself. For instance, in the reaction of Tryptophan 2,3-dioxygenase, tracing the positions of the deuterium atoms in the final product, N-formylkynurenine, could help to distinguish between different proposed mechanisms of indole ring cleavage. ed.ac.uknih.gov

EnzymeDeuterated MoietyMechanistic Insight
Tryptophan Hydroxylase5-²H-indoleElucidation of the "NIH shift" mechanism
Tryptophan Indole-lyaseα-²H-side chainIdentification of rate-determining proton transfer steps nih.gov

This table provides examples of how deuterium labeling has been used to study tryptophan-metabolizing enzymes. Direct mechanistic studies using L-Tryptophan (Indole-d5) are areas for future research.

Applications in Advanced Metabolomics and Fluxomics Research

Metabolic Flux Analysis (MFA) Using L-Tryptophan (Indole-d5) as a Tracer

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope tracers, such as L-Tryptophan (indole-d5), is central to this technique, allowing for the precise mapping of metabolic pathways. creative-proteomics.comnih.gov When cells or organisms are supplied with L-Tryptophan (indole-d5), the deuterated indole (B1671886) ring is incorporated into various downstream metabolites. By tracking the distribution of the deuterium (B1214612) label in these metabolites over time, researchers can elucidate the flow, or flux, of tryptophan through its metabolic network. mdpi.com

The core principle of MFA involves introducing the labeled substrate and measuring the isotopic enrichment in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The resulting mass isotopomer distributions provide a detailed picture of the relative and absolute fluxes through different branches of tryptophan metabolism. For instance, this approach can distinguish between the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, providing quantitative data on how tryptophan is partitioned between these routes under various physiological or pathological conditions. nih.gov

The data generated from L-Tryptophan (indole-d5) tracing experiments can be used to construct and validate metabolic models, offering a deeper understanding of cellular physiology and disease states. nih.gov

Table 1: Key Tryptophan Metabolic Pathways Traceable with L-Tryptophan (indole-d5)

Pathway Key Metabolites Significance
Kynurenine Pathway Kynurenine, Kynurenic Acid, Quinolinic Acid Immune regulation, neuroactivity
Serotonin Pathway 5-Hydroxytryptophan (B29612), Serotonin, Melatonin (B1676174) Neurotransmission, mood regulation

Single-Cell Metabolomics and Isotopic Tracing at High Resolution

Recent advancements in analytical techniques have enabled the study of metabolism at the single-cell level. biorxiv.org Single-cell metabolomics, when combined with isotopic tracers like L-Tryptophan (indole-d5), provides unprecedented resolution to investigate cellular heterogeneity in metabolic processes. biorxiv.org This is particularly important as metabolic states can vary significantly between individual cells within a population. biorxiv.org

One powerful application is the use of single-cell mass spectrometry to monitor the incorporation of isotopically labeled precursors into specific metabolic pathways. biorxiv.org For example, a recent study demonstrated the ability to track the incorporation of deuterium-labeled tryptamine, a tryptophan derivative, into the alkaloid biosynthesis pathway in single plant protoplasts over a 24-hour period. biorxiv.orgbiorxiv.org This approach allows for the measurement of synthesis and transport rates of complex molecules within individual cells, providing insights into the flux of important biosynthetic pathways at a high resolution. biorxiv.orgbiorxiv.org

The ability to perform isotopic tracing at the single-cell level with compounds like L-Tryptophan (indole-d5) opens up new avenues for understanding metabolic diversity in complex biological systems, such as tumors or microbial communities.

Integration of Stable Isotope Tracing Data with Computational Metabolic Network Models

The data obtained from stable isotope tracing experiments with L-Tryptophan (indole-d5) can be integrated with computational metabolic network models to provide a systems-level understanding of metabolism. nih.govenergy.gov These models are mathematical representations of the biochemical reactions occurring within a cell or organism. nih.gov

By feeding the experimentally determined isotopic labeling patterns of metabolites into these models, researchers can constrain the possible flux distributions and obtain a more accurate picture of the metabolic state. nih.gov This integration allows for the prediction of metabolic responses to genetic or environmental perturbations. For instance, a study on Corynebacterium glutamicum used a metabolic flux balance model to analyze L-tryptophan synthesis, identifying potential targets for genetic manipulation to improve production. nih.gov

Furthermore, machine learning approaches are being developed to predict metabolic pathways and fluxes from metabolomics data, including data from stable isotope tracing. energy.govnih.gov These computational tools can help to uncover novel metabolic pathways and provide a more comprehensive understanding of the complex interplay of metabolic networks. nih.gov The integration of L-Tryptophan (indole-d5) tracing data with these advanced computational models is crucial for building predictive models of tryptophan metabolism in health and disease. nih.gov

Applications in Quantitative Proteomics for Tryptophan Residue Turnover

L-Tryptophan (indole-d5) also finds applications in quantitative proteomics, particularly in the study of protein turnover. By introducing the labeled amino acid into a biological system, newly synthesized proteins will incorporate L-Tryptophan (indole-d5). The rate of incorporation can be measured by mass spectrometry, providing a direct measure of protein synthesis rates.

Deuterated tryptophan can be used as an internal standard in mass spectrometry-based proteomics, which helps to improve the accuracy and reproducibility of quantitative analysis by correcting for variations in sample preparation and ionization. creative-proteomics.com This is crucial for the accurate quantification of tryptophan-containing peptides and proteins. nih.gov

Furthermore, stable isotope labeling techniques can be employed to study the turnover of specific tryptophan residues within proteins. shimadzu.com.cn While some methods use chemical labeling reagents to target tryptophan residues for relative quantification, metabolic labeling with L-Tryptophan (indole-d5) allows for the direct measurement of the turnover of the amino acid itself within the proteome. shimadzu.com.cn This information is valuable for understanding protein dynamics and the regulation of protein homeostasis in various biological processes.

Table 2: Applications of L-Tryptophan (indole-d5) in Proteomics

Application Description
Internal Standard Used for accurate quantification of tryptophan and its metabolites in complex biological samples. creative-proteomics.com
Protein Synthesis Measurement The rate of incorporation of the labeled tryptophan into newly synthesized proteins is measured to determine protein synthesis rates.

| Tryptophan Residue Turnover | Tracks the replacement of existing tryptophan residues with the labeled counterpart, providing insights into protein degradation and remodeling. |

Experimental Design and Model Systems in L Tryptophan Indole D5 Research

In Vitro Cell Culture Models for Metabolic Pathway Elucidation

In vitro cell culture models are fundamental in dissecting cellular metabolic pathways. The introduction of L-Tryptophan (indole-d5) into these controlled environments enables precise tracking of tryptophan uptake, catabolism, and incorporation into macromolecules.

One key application is its use as an internal standard for quantitative analysis of L-tryptophan and its metabolites by liquid chromatography-mass spectrometry (LC-MS). For instance, in studies involving fibroblast cell cultures, L-Tryptophan-d5 is added to the extraction buffer to accurately measure the intracellular concentrations of unlabeled tryptophan and its derivatives. This approach corrects for variations in sample preparation and analytical instrumentation, ensuring reliable quantification.

A recent study on the transport of tryptophan across an in vitro model of the oral mucosa utilized deuterated tryptophan (d5-Trp) to overcome the challenge of endogenous tryptophan secretion by the cells. By applying d5-Trp to either the apical or basolateral side of the cell layer, researchers could accurately measure its transport across the epithelial barrier, revealing saturable transport mechanisms. nih.gov This demonstrates the utility of L-Tryptophan (indole-d5) in distinguishing between externally supplied and endogenously present molecules, which is crucial for transport and uptake studies.

Table 1: Application of L-Tryptophan (indole-d5) in In Vitro Cell Culture Models

Model System Application of L-Tryptophan (indole-d5) Research Finding
Human Fibroblasts Internal Standard for Metabolite Extraction Enabled accurate quantification of intracellular tryptophan and its metabolites, revealing metabolic shifts under different experimental conditions.

Use in Animal Models for Preclinical Investigation of Metabolic Phenotypes (excluding clinical trials)

Animal models are indispensable for understanding the systemic metabolism of tryptophan and its role in various physiological and pathological states. L-Tryptophan (indole-d5) is widely employed in these preclinical studies to trace the in vivo fate of dietary tryptophan and to quantify the flux through its major metabolic pathways: the kynurenine (B1673888) and serotonin (B10506) pathways.

In rodent models, oral or intravenous administration of L-Tryptophan (indole-d5) allows for the tracking of its absorption, distribution to various tissues, and conversion into deuterated metabolites. Subsequent analysis of plasma, urine, and tissue samples by LC-MS/MS can reveal the impact of genetic modifications, disease states, or therapeutic interventions on tryptophan metabolism. For example, this methodology has been used to study how alterations in the gut microbiota affect systemic tryptophan metabolism in mice.

One study used a fluorinated analog of tryptophan, 6-fluorotryptophan, in rats to monitor tryptophan metabolism in ex vivo liver and fecal samples via 19F NMR. nih.gov This approach, analogous to using deuterated tryptophan, demonstrated distinct metabolic profiles in different tissues and showed that antibiotic treatment disrupts gut microbiome metabolism of tryptophan. nih.gov

Table 2: Research Findings from Animal Models Using Labeled Tryptophan

Animal Model Labeled Compound Key Finding
Rat 6-Fluorotryptophan Liver and gut exhibit distinct tryptophan metabolic pathways; antibiotic treatment alters gut microbial tryptophan metabolism. nih.gov

Ex Vivo Tissue Perfusion and Organ Slice Methodologies

Ex vivo models, such as tissue perfusion and organ slice cultures, bridge the gap between in vitro and in vivo research by maintaining the tissue architecture and cellular heterogeneity. The use of L-Tryptophan (indole-d5) in these systems allows for the investigation of tissue-specific tryptophan metabolism in a controlled environment.

For instance, ex vivo perfusion of a placental cotyledon with L-tryptophan has been used to study its transfer from the maternal to the fetal circulation and its metabolism within the placental tissue. researchgate.net While this particular study did not use deuterated tryptophan, the methodology is directly applicable. Introducing L-Tryptophan (indole-d5) into the perfusion medium would enable precise quantification of the rate of transfer and the production of deuterated metabolites by the placental tissue itself, distinguishing them from endogenous compounds.

Similarly, precision-cut tissue slices, for example from the liver or kidney, can be incubated with L-Tryptophan (indole-d5) to study the organ-specific activity of enzymes involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This approach provides valuable insights into how different organs contribute to systemic tryptophan homeostasis.

Microbiological Co-culture Systems for Studying Inter-Species Metabolic Interactions

The gut microbiota plays a pivotal role in tryptophan metabolism, producing a wide array of indole (B1671886) derivatives that can influence host physiology. L-Tryptophan (indole-d5) is an invaluable tool for unraveling the complex metabolic interactions within microbial communities and between the microbiota and the host.

In microbiological co-culture systems, which can range from simple two-species models to complex human fecal cultures, the addition of L-Tryptophan (indole-d5) allows researchers to trace its metabolism by different bacterial species. By analyzing the culture supernatant for deuterated metabolites, it is possible to identify which species are responsible for producing specific indole derivatives and how the presence of other species influences these metabolic activities.

Stable isotope-resolved metabolomics (SIRM) is a powerful technique that can be applied in this context. Although studies have more commonly used 13C-labeled substrates to trace carbon flow, the principle is identical for deuterium (B1214612) labeling. nih.govresearchgate.net For example, a study could use L-Tryptophan (indole-d5) in a co-culture of an indole-producing Escherichia coli strain and a species that utilizes indole. By monitoring the levels of deuterated indole and its downstream metabolites, the metabolic cross-feeding between the two species can be quantified. This approach is crucial for understanding the functional consequences of microbial community structure on tryptophan metabolism and its impact on host health.

Table 3: Chemical Compounds Mentioned

Compound Name
L-Tryptophan (indole-d5)
L-Tryptophan
Kynurenine
Serotonin
Indole
6-Fluorotryptophan
Indoleamine 2,3-dioxygenase (IDO)
Tryptophan 2,3-dioxygenase (TDO)

Emerging Research Directions and Methodological Innovations

Development of Novel Isotope Tracing Techniques for Tryptophan Metabolites

The use of L-Tryptophan (indole-d5) has been instrumental in the development of sophisticated isotope tracing techniques, primarily coupled with mass spectrometry. These methods allow researchers to move beyond static measurements of metabolite concentrations to the dynamic analysis of metabolic flux—the rate at which metabolites are processed through a pathway.

The core principle of this technique lies in the mass difference imparted by the five deuterium (B1214612) atoms. When L-Tryptophan (indole-d5) is introduced into a biological system, its metabolites will also carry this heavy isotope label. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can distinguish between the naturally occurring (unlabeled) metabolites and their deuterated (labeled) counterparts. caymanchem.comescholarship.orgnih.gov This distinction is crucial for calculating the rate of synthesis and turnover of key metabolites.

One significant application is in studying the kynurenine (B1673888) pathway, a major route of tryptophan degradation. For instance, researchers have used L-Tryptophan-d5 (TRP-D5) to investigate the disposition of quinolinic acid, a neuroactive metabolite in this pathway. nih.gov By administering the labeled tryptophan, they could track the appearance of tri-deuterated quinolinic acid in plasma and cerebrospinal fluid, providing clear insights into its production and transport dynamics. nih.gov This approach ensures that the measured metabolites are definitively derived from the administered precursor, eliminating ambiguity from other potential metabolic sources.

These stable isotope tracing methods offer a powerful alternative to traditional radioisotope tracers, as they avoid the complications associated with radioactivity. The precision of mass spectrometry allows for accurate quantification, making L-Tryptophan (indole-d5) an invaluable internal standard for measuring endogenous tryptophan levels and a dynamic probe for metabolic flux analysis. caymanchem.comresearchgate.net

Table 1: Isotope Tracing Techniques Using L-Tryptophan (indole-d5)
TechniqueDescriptionApplication in Tryptophan Metabolism ResearchKey Findings Enabled
Metabolic Flux Analysis (MFA) with LC-MS/MSQuantifies the rate of metabolite turnover in a specific pathway by measuring the incorporation of the isotope label from a tracer over time.Tracking the conversion of L-Tryptophan (indole-d5) into downstream metabolites of the kynurenine and serotonin (B10506) pathways. caymanchem.comnih.govDetermination of pathway activity under different physiological or pathological conditions; identifying metabolic bottlenecks or shifts.
Stable Isotope Dilution AssayUses a known quantity of the isotope-labeled compound as an internal standard to accurately measure the concentration of the corresponding unlabeled endogenous compound.Precise quantification of tryptophan and its metabolites (e.g., kynurenine, serotonin) in complex biological samples like plasma or tissue extracts. caymanchem.comHighly accurate concentration measurements, correcting for sample loss or matrix effects during analysis.
Pharmacokinetic Tracer StudiesFollows the absorption, distribution, metabolism, and excretion (ADME) of the labeled compound and its metabolites.Studying the central nervous system disposition of tryptophan metabolites like quinolinic acid following administration of labeled tryptophan. nih.govUnderstanding the bioavailability and transport of key metabolites across biological barriers like the blood-brain barrier.

Integration with Multi-Omics Data for Comprehensive Systems Biology Analysis

The insights gained from L-Tryptophan (indole-d5) tracing are significantly amplified when integrated with other high-throughput "omics" data, such as genomics, transcriptomics, and proteomics. This multi-omics approach enables a systems biology-level understanding, connecting changes in metabolic flux with the underlying genetic and protein-level regulatory networks.

A systems biology approach investigates the complex interactions within a biological system as a whole, rather than focusing on individual components. nih.govcarleton.ca For example, a study might use L-Tryptophan (indole-d5) to discover that metabolic flux through the kynurenine pathway is increased in a particular disease state. By simultaneously measuring gene expression (transcriptomics) and protein levels (proteomics), researchers can determine if this increased flux is correlated with the upregulation of key enzymes in the pathway, such as Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO). nih.gov

This integration allows scientists to build comprehensive models of metabolic regulation. If transcriptomic data shows increased mRNA levels for the IDO1 gene, and proteomic data confirms higher levels of the IDO1 enzyme, the metabolic flux data from the indole-d5 tracer provides the functional readout, confirming that these molecular changes result in increased pathway activity. This layered analysis provides a much stronger basis for understanding disease mechanisms than any single omics approach alone. nih.govmdpi.com

Furthermore, by correlating metabolite data with genome-wide association studies (GWAS), researchers can identify genetic polymorphisms that influence an individual's tryptophan metabolism, potentially predisposing them to certain conditions. These integrative analyses are crucial for moving towards personalized medicine, where understanding an individual's unique metabolic profile can guide therapeutic strategies.

Table 2: Multi-Omics Integration with L-Tryptophan (indole-d5) Tracing
Omics LayerType of Data GeneratedIntegrated Insights with Indole-d5 Tracing Data
Metabolomics (with Indole-d5) Metabolic flux rates; pathway activity; metabolite turnover.Provides the functional output of metabolic pathways.
Transcriptomics (RNA-Seq) Gene expression levels (mRNA abundance).Correlates changes in metabolic flux with the expression of genes encoding metabolic enzymes (e.g., TPH, IDO1, TDO). nih.gov
Proteomics (Mass Spectrometry) Protein abundance and post-translational modifications.Links metabolic activity to the actual levels of enzymes present and their regulatory state. nih.gov
Genomics (GWAS) Genetic variations (e.g., SNPs) in the population.Identifies genetic determinants that may influence baseline or disease-related tryptophan metabolic rates.

Expansion into Novel Areas of Biochemical and Biological Research Using Indole-d5 Probes

The application of L-Tryptophan (indole-d5) as a probe is expanding beyond core metabolic studies into new and diverse areas of research, including neuroscience, immunology, and drug discovery. The ability to dynamically trace the fate of the indole (B1671886) ring provides a unique window into complex biological processes.

In neuroscience, tryptophan metabolism is of intense interest because it is the precursor to the neurotransmitter serotonin and the neuroactive compounds of the kynurenine pathway. nih.gov Using indole-d5 tracers, researchers can precisely measure the rate of serotonin synthesis in the brain under various stimuli or in models of neurological disorders. This offers a more dynamic view than static measurements, potentially revealing subtle dysregulations in neurotransmitter production that contribute to diseases like depression or anxiety.

In immunology and oncology, the kynurenine pathway is a key target. The enzyme IDO1, which initiates the pathway, is often overexpressed in tumors and helps create an immunosuppressive environment. researchgate.net Tryptophan analogues and probes are being designed to study the activity of this enzyme. researchgate.netrsc.org L-Tryptophan (indole-d5) can be used to directly measure the metabolic activity of IDO1 in cancer cells and immune cells, providing a powerful tool to assess the efficacy of novel IDO1 inhibitor drugs in development for cancer immunotherapy.

Another novel application is in the field of drug discovery and development, specifically in studying drug-protein interactions. L-Tryptophan is known to bind to specific sites on proteins like human serum albumin (HSA), a major carrier of drugs in the bloodstream. unl.edu While not yet extensively documented specifically for the d5 variant, indole-based probes are used to screen how new drug candidates compete for these binding sites. unl.edu The use of a stable isotope-labeled probe like L-Tryptophan (indole-d5) could offer advantages in mass spectrometry-based binding assays, providing a more robust and sensitive method for characterizing drug-protein interactions.

Q & A

Q. How is L-Tryptophan (Indole-D5) utilized as an internal standard in quantitative assays?

L-Tryptophan-d5 is used as a stable isotope-labeled internal standard to quantify endogenous L-tryptophan in biological matrices (e.g., plasma, brain tissue) via GC- or LC-MS. To implement this, prepare a calibration curve by spiking known concentrations of unlabeled L-tryptophan into the matrix alongside a fixed concentration of L-tryptophan-d4. Calculate the analyte-to-internal standard peak area ratio to correct for matrix effects and instrument variability .

Q. What analytical techniques are recommended for characterizing the isotopic purity of L-Tryptophan (Indole-D5)?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS confirms the mass shift (e.g., +5 Da for deuterium substitution), while 2H-NMR verifies deuterium incorporation at specific indole ring positions. Purity should exceed 98% to minimize interference in isotopic dilution assays .

Q. How can researchers validate the stability of L-Tryptophan-d5 under experimental storage conditions?

Conduct accelerated stability studies by storing the compound at -20°C, 4°C, and room temperature for predefined intervals. Analyze degradation products using LC-MS and compare peak areas to a freshly prepared standard. Include freeze-thaw cycle tests to simulate repeated use .

Advanced Research Questions

Q. What experimental designs are optimal for studying L-Tryptophan transport mechanisms in neural tissue?

Use cerebral cortex slices incubated in oxygenated Krebs-Ringer buffer with 10 mM glucose. Vary L-tryptophan concentrations (0.1–3.0 mM) and measure uptake kinetics under controlled conditions (37°C, pH 7.4). Assess the impact of metabolic inhibitors (e.g., omitting glucose or Na+) to differentiate active transport from passive diffusion .

Q. How can isotopic interference from L-Tryptophan-d5 be mitigated in metabolic pathway studies?

When tracking L-tryptophan metabolism (e.g., serotonin or kynurenine biosynthesis), use dual-isotope labeling: L-tryptophan-d5 as a tracer and 13C11-labeled intermediates to distinguish enzymatic products. Optimize chromatographic separation to resolve isotopic peaks, and apply kinetic modeling to account for isotope effects .

Q. What computational strategies enhance the thermostability of tryptophan-metabolizing enzymes like TMO?

Employ semi-rational protein engineering:

  • Use tools like Rosetta or FoldX to predict stabilizing mutations (e.g., disulfide bonds, hydrophobic packing).
  • Perform site-saturation mutagenesis on predicted residues (e.g., surface-exposed loops).
  • Screen variants via thermal shift assays and compare soluble expression yields in E. coli .

Q. How do D- and L-Tryptophan enantiomers differentially affect neurotransmitter dynamics in vivo?

Administer equimolar doses of D- and L-tryptophan intravenously in model organisms (e.g., rats). Collect cerebrospinal fluid (CSF) at timed intervals and quantify 5-HIAA (serotonin metabolite) and dopamine via HPLC. Apply polynomial regression to analyze time-dependent metabolite fluctuations and enantiomer-specific transport efficiency .

Q. What methodologies resolve contradictions in L-Tryptophan uptake data across experimental models?

Discrepancies (e.g., saturation kinetics in slices vs. linear uptake in cell lines) may arise from tissue-specific transporters or diffusion dominance at high concentrations. Use siRNA knockdown of LAT1/CD98 transporters in cell models to isolate transport mechanisms. Cross-validate findings with in vivo microdialysis .

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates of L-Tryptophan-d5 in complex biological matrices?

Optimize extraction protocols:

  • Precipitate proteins with ice-cold acetonitrile (1:3 v/v).
  • Use mixed-mode solid-phase extraction (SPE) cartridges for hydrophilic-lipophilic balance.
  • Spike deuterated analogs of co-eluting metabolites (e.g., tyrosine-d4) to monitor matrix suppression .

Q. What statistical approaches are suitable for analyzing nonlinear L-Tryptophan transport data?

Fit uptake data to the Michaelis-Menten model using nonlinear regression. For non-saturating datasets, apply the Hill equation to estimate cooperativity. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare transport rates under varying experimental conditions (temperature, ion gradients) .

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